Regioselectivity in Hydroboration: Dimesitylborane vs. 9-BBN and Disiamylborane
Dimesitylborane is established as the most selective known reagent for the regioselective hydroboration of unsymmetrical alkynes [1]. This is a stark contrast to other dialkylboranes like 9-BBN and disiamylborane, which are known for their selectivity with alkenes but do not provide the same level of control for alkyne substrates. The quantitative assessment of its selectivity is demonstrated by its ability to achieve complete chemoselectivity: it selectively hydroborates alkynes in the presence of terminal alkenes, a feat of differentiation unattainable with many common hydroborating agents due to the higher inherent reactivity of alkenes [1].
| Evidence Dimension | Chemoselectivity (Alkyne vs. Terminal Alkene Hydroboration) |
|---|---|
| Target Compound Data | >99% selectivity for alkyne hydroboration in a mixed alkyne/alkene substrate |
| Comparator Or Baseline | Typical dialkylboranes (e.g., 9-BBN): Preferential hydroboration of the terminal alkene; poor alkyne/alkene discrimination |
| Quantified Difference | Dimesitylborane achieves near-perfect chemoselectivity for alkynes, whereas the baseline (9-BBN) would primarily react with the alkene. This is a qualitative but definitive difference in reaction pathway. |
| Conditions | Room temperature, competitive hydroboration experiments using substrates containing both alkyne and terminal alkene moieties. |
Why This Matters
This selectivity is critical for synthetic routes in complex molecule construction, allowing chemists to functionalize an alkyne in the presence of an alkene without resorting to protection/deprotection steps, saving time and material costs.
- [1] Pelter, A., Singaram, B., Williams, L., & Wilson, J. W. (1983). The dimesitylboron group in organic chemistry. 6. Hydroborations with dimesitylborane. Tetrahedron Letters, 24(6), 623-626. View Source
